![molecular formula C20H26N6O4 B2830283 8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-29-1](/img/structure/B2830283.png)
8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with other organic compounds. The exact method would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazo[2,1-c][1,2,4]triazine backbone, with additional functional groups attached at various positions. These include an ethoxyphenyl group, a morpholinoethyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
- Coupling Reagent : The compound exhibits carbodiimide functionality, making it useful as a coupling reagent in peptide synthesis and protein modification. Specifically, it facilitates amide bond formation between carboxylic acids and amines during peptide coupling reactions .
- Gene Therapy : Researchers explore its application in gene therapy, where it can assist in the conjugation of nucleic acids to delivery vectors or targeting ligands. Its morpholinoethyl group enhances solubility and cellular uptake .
- Luminescent Polymeric Materials : The compound’s ethoxyphenyl moiety contributes to its luminescent properties. Researchers have synthesized soluble luminescent polymers, such as poly[2-decyloxy-5-(4′-ethoxyphenyl)-1,4-phenylene-vinylene] (DEP-PPV), by dehydrohalogenation of related precursors. These polymers find applications in optoelectronic devices, sensors, and light-emitting diodes .
- Etofenprox Derivative : Etofenprox, a widely used insecticide, contains a similar ethoxyphenyl group. While not identical, the structural resemblance suggests that derivatives of our compound could be explored for their pesticidal properties. Further studies are needed to assess their efficacy and safety .
Bioprocessing and Cell Culture
Materials Science and Luminescent Polymers
Pesticide and Insecticide Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-2-30-16-5-3-15(4-6-16)25-9-10-26-19(28)17(22-23-20(25)26)18(27)21-7-8-24-11-13-29-14-12-24/h3-6H,2,7-14H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVYMOMDLCKZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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